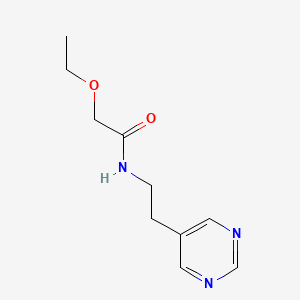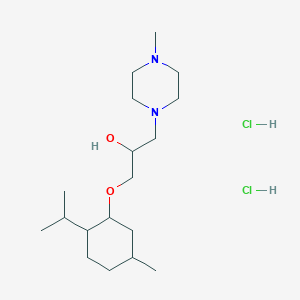
C19H17ClFN5O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Microscopic Analysis and Reactions
The reactions involving carbon compounds, particularly those similar in structure or reactivity to C19H17ClFN5O2, have been studied for their microscopic behaviors and implications in astrophysical and chemical contexts. For example, the microscopic analysis of carbon reactions, such as the C13(α,n)16O and C13(α,α)13C reactions, provides insights into the astrophysical S factor and cross sections at stellar energies, which are crucial for understanding stellar nucleosynthesis processes (Descouvemont, 1987).
Catalysis and Chemical Conversion
Research into metal-organic frameworks (MOFs) has revealed their potential as heterogeneous catalysts or supports in transforming carbon-containing compounds, like CO, CO2, and CH4, into high value-added chemicals. This highlights the role of catalysis in sustainable energy and chemical production, which could be relevant to compounds with similar properties to this compound (Cui et al., 2019).
Advanced Material Synthesis
The synthesis and structural characterization of carbon-based compounds, including those with complex ring structures or functional groups, contribute to the development of advanced materials with potential applications in various domains such as electronics, catalysis, and energy storage. Studies on the synthesis of sodium 2-arylimino-8-quinolates and their catalytic behavior, for example, provide valuable insights into the design and application of novel materials (Zhang et al., 2016).
Novel Carbon Allotropes
Research on small carbon cluster anions and the synthesis of novel carbon allotropes, such as Cyclo[18]carbon, reveals the diverse structural possibilities of carbon compounds. These studies contribute to our understanding of carbon's versatility and potential for creating new materials with unique properties, which may also pertain to compounds like this compound (von Helden et al., 1993).
Chemical Structure and Properties
Investigations into the crystal structure and properties of specific compounds provide fundamental insights into their chemical behavior, stability, and potential applications. For instance, the study of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime offers a glimpse into the intricate structural characteristics that influence a compound's reactivity and functionality (Prasad et al., 2012).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O2/c1-11-23-19(28-25-11)13-3-5-17(22-9-13)26-7-6-14(10-26)24-18(27)12-2-4-16(21)15(20)8-12/h2-5,8-9,14H,6-7,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUTYOIOWMTNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)


![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)






![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)